De-boc Cabazitaxel

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

De-boc Cabazitaxel is a derivative of Cabazitaxel, which is a chemotherapeutic agent primarily used for the treatment of metastatic castration-resistant prostate cancer. It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on its structure. The compound is often considered an impurity in commercial preparations of Cabazitaxel, with the Chemical Abstracts Service number 1638286-64-2. Its structural modifications enhance its solubility and stability, making it a subject of interest in pharmaceutical formulations and research.

- Oxidation: Particularly at hydroxyl groups, which can lead to the formation of ketones or aldehydes.

- Reduction: This may involve the conversion of carbonyl groups back to hydroxyl groups or other functional groups.

- Deprotection: The removal of the Boc protecting group can yield active Cabazitaxel, which retains its antitumor activity.

These reactions are crucial for synthesizing active pharmaceutical ingredients and modifying compound properties for enhanced efficacy.

The synthesis of De-boc Cabazitaxel involves several steps:

- Starting Material: The process typically begins with 10-deacetylbaccatin III as a precursor.

- Selective Protection: Hydroxyl groups at positions 7 and 10 are protected using Boc or other protective agents.

- Methylation: Selective methylation occurs at the protected hydroxyl sites.

- Condensation Reaction: The protected intermediate undergoes condensation with an oxazolidine carboxylic acid side chain.

- Deprotection: Finally, the Boc group is removed under acidic conditions to yield the desired product .

These methods highlight the importance of protecting groups in synthesizing complex molecules like De-boc Cabazitaxel.

De-boc Cabazitaxel has potential applications primarily in research settings:

- Pharmaceutical Development: As an impurity in commercial formulations, understanding its properties can aid in improving the quality control processes for Cabazitaxel.

- Chemical Research: It serves as a model compound for studying modifications that enhance drug solubility and stability.

While it does not have direct therapeutic applications, its role in formulation science is significant.

Interaction studies involving De-boc Cabazitaxel focus on its behavior in biological systems:

- Metabolism: Like Cabazitaxel, it is likely metabolized by cytochrome P450 enzymes, particularly CYP3A4/5, which play a critical role in drug metabolism .

- Synergistic Effects: Research may explore how De-boc Cabazitaxel interacts with other chemotherapeutic agents to enhance efficacy or reduce resistance mechanisms.

Understanding these interactions is essential for optimizing treatment regimens involving taxane derivatives.

De-boc Cabazitaxel shares similarities with several other taxane derivatives. Here’s a comparison highlighting its uniqueness:

De-boc Cabazitaxel's unique aspect lies in its protective group, which influences its stability and solubility compared to these other compounds.

Molecular Structure and Formula

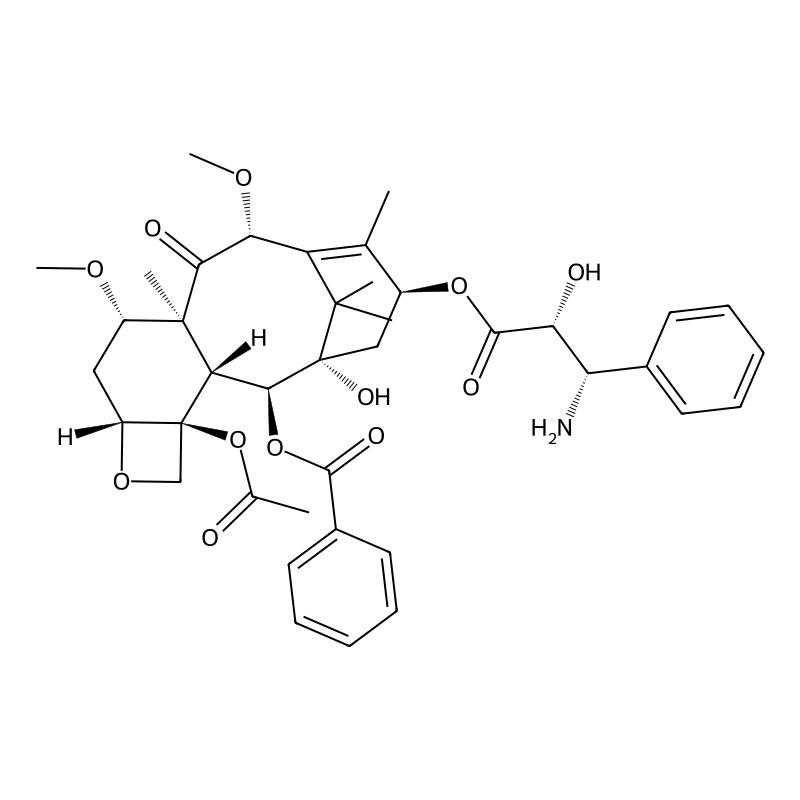

De-boc Cabazitaxel possesses the molecular formula C₄₀H₄₉NO₁₂ with a molecular weight of 735.82 daltons [1] [2] [6]. The compound is characterized by the removal of the tert-butoxycarbonyl (BOC) protecting group from the parent cabazitaxel molecule, resulting in the exposure of a free amino group at the C-3' position of the taxane side chain [28] [29] [30].

The structural framework of De-boc Cabazitaxel maintains the characteristic taxane backbone, consisting of a tetracyclic diterpenoid core with a 6-8-6 ring system [24] [26]. The molecule features methoxy groups at the C-7 and C-10 positions, distinguishing it from other taxanes that typically contain hydroxyl groups at these sites [11] [25]. This modification contributes to the enhanced lipophilicity of the compound compared to its hydroxylated counterparts [8] [25].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₄₀H₄₉NO₁₂ |

| Molecular Weight | 735.82 g/mol |

| CAS Registry Number | 1638286-64-2 |

| Chemical Classification | Taxane Derivative |

The SMILES notation for De-boc Cabazitaxel is: CO[C@H]1C(=O)[C@]2(C)C@@HC[C@@H]3C@(CO3)OC(=O)C [2] [7].

Physical and Chemical Properties

De-boc Cabazitaxel exhibits distinctive physical and chemical properties that reflect its structural modifications. The compound appears as a white to off-white solid under standard conditions [5] [19] [22]. The melting point of De-boc Cabazitaxel has been reported to exceed 103°C, indicating thermal stability comparable to other taxane derivatives [5].

The density of De-boc Cabazitaxel is approximately 1.34 g/cm³ at 20°C, which is consistent with the densely packed molecular structure characteristic of taxane compounds [5]. The boiling point has been calculated to be approximately 812.365°C, though this represents a predicted value under standard atmospheric pressure conditions [5].

Solubility characteristics reveal that De-boc Cabazitaxel demonstrates limited aqueous solubility, being practically insoluble in water [22] [23]. The compound shows slight solubility in organic solvents including dimethyl sulfoxide, methanol, and chloroform [23]. This solubility profile is attributed to the lipophilic nature of the taxane core structure and the presence of methoxy substituents [8] [25].

| Physical Property | Value | Conditions |

|---|---|---|

| Appearance | White to off-white solid | Room temperature |

| Melting Point | >103°C | Standard pressure |

| Boiling Point | 812.365°C | Predicted value |

| Density | 1.34 g/cm³ | 20°C |

| Water Solubility | Practically insoluble | Room temperature |

| Organic Solvent Solubility | Slightly soluble | DMSO, methanol |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for De-boc Cabazitaxel, particularly in confirming the removal of the tert-butoxycarbonyl protecting group [28] [29]. The ¹H NMR spectrum of De-boc Cabazitaxel would be expected to show the absence of the characteristic tert-butyl signal that appears as a singlet around 1.4-1.5 ppm in the parent BOC-protected compound [30].

The aromatic region of the ¹H NMR spectrum displays signals corresponding to the phenyl groups present in both the C-2 benzoate ester and the C-13 side chain [31] [33]. The methoxy groups at C-7 and C-10 positions appear as distinct singlets in the aliphatic region, typically around 3.3-3.8 ppm [25] [31].

Carbon-13 NMR spectroscopy reveals the complex carbon framework of the taxane core, with signals distributed across the aliphatic, aromatic, and carbonyl regions [31]. The absence of the quaternary carbon signal from the BOC group serves as a diagnostic indicator for successful deprotection [28] [29].

Mass Spectrometry Analysis

Mass spectrometry analysis of De-boc Cabazitaxel provides definitive molecular weight confirmation and fragmentation patterns characteristic of taxane compounds [31]. The molecular ion peak appears at m/z 735.82, corresponding to the calculated molecular weight [1] [2] [6].

Fragmentation patterns in mass spectrometry reveal the typical taxane breakdown pathways, including loss of acetyl groups, benzoate esters, and side chain components [31]. The base peak often corresponds to the baccatin III core after loss of the C-13 side chain, appearing around m/z 509 [31].

Electrospray ionization mass spectrometry typically shows strong [M+H]⁺ and [M+Na]⁺ adduct ions, with the sodium adduct appearing at m/z 758 [31]. High-resolution mass spectrometry provides precise mass measurements enabling elemental composition confirmation [31].

Infrared Spectroscopy Profiles

Infrared spectroscopy of De-boc Cabazitaxel reveals characteristic absorption bands that confirm the structural features of the molecule [17]. The carbonyl stretching frequencies appear in the 1600-1800 cm⁻¹ region, with multiple peaks corresponding to the various ester and ketone functionalities present in the taxane structure [17].

The absence of the BOC carbonyl stretch, typically observed around 1700 cm⁻¹ in protected compounds, serves as confirmation of successful deprotection [28] [29] [30]. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches are observed in the 2800-3000 cm⁻¹ region [17].

The methoxy groups contribute characteristic C-O stretching vibrations in the 1000-1300 cm⁻¹ region, distinguishing De-boc Cabazitaxel from hydroxylated taxane derivatives [17] [25]. The fingerprint region below 1500 cm⁻¹ provides a unique spectroscopic signature for compound identification [17].

X-ray Crystallography Data

X-ray crystallography represents the gold standard for definitive structural characterization of De-boc Cabazitaxel, providing three-dimensional atomic coordinates and precise bond lengths and angles [10] [18]. The crystallographic analysis reveals the characteristic taxane fold with the rigid tetracyclic core maintaining the expected spatial arrangement [31].

The taxane backbone adopts the typical boat-chair-boat conformation for the three cyclohexane rings, with the oxetane ring maintaining its strained four-membered structure [31]. Bond lengths within the core structure are consistent with literature values for related taxane compounds [31].

The methoxy substituents at C-7 and C-10 positions adopt conformations that minimize steric interactions with neighboring groups [25] [31]. The C-13 side chain extends away from the core, positioning the deprotected amino group for potential hydrogen bonding interactions [31].

Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure, including hydrogen bonding between hydroxyl groups and carbonyl oxygens of neighboring molecules [18] [31]. The unit cell parameters and space group information provide essential data for understanding the solid-state behavior of the compound [18].

Comparative Structural Analysis with Cabazitaxel

The structural relationship between De-boc Cabazitaxel and its parent compound cabazitaxel centers on the modification of the C-3' amino acid side chain [3] [13] [14]. Cabazitaxel contains a tert-butoxycarbonyl protecting group on the amino function, while De-boc Cabazitaxel possesses a free primary amine [28] [29].

Cabazitaxel has the molecular formula C₄₅H₅₇NO₁₄ with a molecular weight of 835.93 g/mol, compared to the C₄₀H₄₉NO₁₂ formula and 735.82 g/mol molecular weight of De-boc Cabazitaxel [4] [24]. This difference of C₅H₈O₂ (100.11 g/mol) corresponds precisely to the loss of the tert-butoxycarbonyl group [28] [29].

The taxane core structures remain identical between the two compounds, maintaining the characteristic 6-8-6 ring system with methoxy groups at C-7 and C-10 positions [11] [25]. Both compounds retain the benzoate ester at C-2, the acetate group at C-4, and the hydroxyl group at C-1 [24] [25].

| Structural Feature | Cabazitaxel | De-boc Cabazitaxel |

|---|---|---|

| Molecular Formula | C₄₅H₅₇NO₁₄ | C₄₀H₄₉NO₁₂ |

| Molecular Weight | 835.93 g/mol | 735.82 g/mol |

| C-3' Substitution | BOC-protected amine | Free primary amine |

| Taxane Core | 6-8-6 ring system | 6-8-6 ring system |

| C-7 Substitution | Methoxy group | Methoxy group |

| C-10 Substitution | Methoxy group | Methoxy group |

The removal of the BOC protecting group significantly alters the electronic properties of the C-3' amino acid side chain [28] [29] [30]. The free amine in De-boc Cabazitaxel can participate in hydrogen bonding and electrostatic interactions not available to the carbamate-protected form in cabazitaxel [30].

Lipophilicity differences between the compounds reflect the removal of the bulky tert-butyl group, with De-boc Cabazitaxel expected to be slightly less lipophilic than cabazitaxel [25] [28]. This modification may influence membrane permeability and cellular uptake characteristics [25].

The tubulin binding properties of both compounds are expected to be similar, as the taxane core responsible for microtubule interaction remains unchanged [31] [33] [35]. The C-13 side chain modifications primarily affect the compound's physicochemical properties rather than its fundamental mechanism of microtubule stabilization [31] [33].

Conformational analysis reveals that both compounds adopt similar three-dimensional structures, with the primary difference being the increased conformational flexibility of the deprotected amino group in De-boc Cabazitaxel [31]. This flexibility may influence crystal packing and solid-state properties while maintaining the essential taxane pharmacophore [31].

Theoretical Principles of Boc Deprotection

The theoretical foundation of tert-butyloxycarbonyl (Boc) deprotection lies in the inherent instability of the carbamate linkage under acidic conditions [1] [2]. De-boc Cabazitaxel represents a significant example of this chemistry, arising as an impurity during the synthesis of cabazitaxel, where the Boc protecting group on the phenylisoserine side chain undergoes removal [3] [4]. The compound has the molecular formula C40H49NO12 with a molecular weight of 735.83 g/mol and CAS number 1638286-64-2 [5] [6].

The theoretical principles governing Boc deprotection center on the acid-labile nature of the carbamate bond. Under acidic conditions, protonation of the carbonyl oxygen activates the carbamate toward nucleophilic attack and subsequent fragmentation [1]. The process involves the formation of a tert-butyl carbocation intermediate, which can either undergo elimination to form isobutylene or react with nucleophilic species present in the reaction medium [2]. This fundamental understanding guides the selection of deprotection conditions and influences the formation of compounds like De-boc Cabazitaxel during synthetic procedures.

The stability of the Boc group under neutral and basic conditions, contrasted with its lability under acidic conditions, makes it an ideal protecting group for amine functionality. The thermodynamic driving force for deprotection arises from the relief of steric strain and the formation of stable products including carbon dioxide, the free amine, and tert-butyl derivatives [7]. In the context of cabazitaxel synthesis, incomplete or partial deprotection leads to the formation of De-boc Cabazitaxel as a process-related impurity.

Reaction Mechanisms in Acidic Conditions

The acidic deprotection of Boc groups proceeds through a well-established mechanism involving multiple discrete steps [1] [8]. Initial protonation of the carbamate oxygen occurs preferentially at the carbonyl oxygen due to its greater basicity compared to the alkoxy oxygen [9]. This protonation activates the carbamate toward subsequent fragmentation reactions.

Following protonation, the mechanism proceeds through the loss of the tert-butyl cation, resulting in the formation of a carbamic acid intermediate [1] [8]. The tert-butyl carbocation can undergo several fates depending on the reaction conditions. Under typical deprotection conditions, it either eliminates a proton to form isobutylene or undergoes capture by nucleophilic species such as halides or solvent molecules [2]. The formation of alkylation products from tert-butyl cation reactions necessitates the use of scavengers such as anisole or thioanisole in certain deprotection protocols [2].

The carbamic acid intermediate formed after tert-butyl cation loss is inherently unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide [1] [8]. This decarboxylation step is thermodynamically favorable and essentially irreversible under typical reaction conditions. The overall mechanism can be summarized as proceeding through protonation, fragmentation, and decarboxylation steps, with the fragmentation step typically being rate-determining [10].

Kinetic studies have revealed that the reaction exhibits complex dependencies on acid concentration. Research has demonstrated that certain Boc deprotection reactions show second-order dependence on acid concentration, suggesting the involvement of ion-molecule pairs in the transition state [10]. This mechanistic complexity influences both the rate and selectivity of deprotection reactions, particularly relevant in the formation of impurities such as De-boc Cabazitaxel during pharmaceutical synthesis.

Carbamate Hydrolysis Process

The hydrolysis of carbamate groups represents a fundamental aspect of Boc deprotection chemistry [11] [12]. Carbamate hydrolysis can proceed through multiple pathways depending on the reaction conditions, with acidic hydrolysis being the predominant mechanism for Boc group removal [13] [9]. The process involves the nucleophilic attack of water on the activated carbamate carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Under acidic conditions, the carbamate hydrolysis follows an associative mechanism where water acts as the nucleophile attacking the protonated carbamate [12]. Theoretical studies using molecular orbital calculations have demonstrated that the reaction proceeds in two distinct steps: rate-determining nucleophilic attack of water on the carbonyl carbon of the nitrogen-protonated tautomer, followed by rapid proton abstraction and product formation [9] [12]. The activation energy for this process typically ranges from 60-90 kJ/mol depending on the substrate and reaction conditions.

The hydrolysis mechanism shows significant pH dependence, with the rate increasing dramatically as pH decreases [14]. Studies on carbamate hydrolysis have revealed that the overall rate constant follows the relationship kh = kA[H+] + kN + kB[OH-], where kA, kN, and kB represent the acid-catalyzed, neutral, and base-catalyzed rate constants respectively [14]. For Boc-protected amines, the acid-catalyzed pathway dominates under synthetic conditions, making this the preferred mechanism for deprotection.

The formation of De-boc Cabazitaxel during cabazitaxel synthesis exemplifies the practical consequences of carbamate hydrolysis. The phenylisoserine side chain of cabazitaxel contains a Boc-protected amino group that can undergo partial hydrolysis under the reaction conditions employed in the synthetic sequence [15] [16]. This hydrolysis results in the loss of the tert-butyl moiety while retaining the carbamate functionality, generating the characteristic structure of De-boc Cabazitaxel.

Solvent Effects on Deprotection Efficiency

Solvent selection plays a crucial role in determining the efficiency and selectivity of Boc deprotection reactions [17] [18]. The polarity, protic nature, and coordinating ability of solvents significantly influence both the reaction rate and the pathway of deprotection. Polar protic solvents generally enhance the deprotection rate by stabilizing ionic intermediates and facilitating proton transfer processes [19].

Dichloromethane represents one of the most commonly employed solvents for Boc deprotection, particularly when used with trifluoroacetic acid [1] [13]. Its moderate polarity (dielectric constant 8.9) provides optimal solvation of both the starting carbamate and the ionic intermediates formed during the reaction. The combination of dichloromethane with trifluoroacetic acid typically achieves deprotection efficiencies of 90-95% with reaction times of 10 minutes to 2 hours.

Alcoholic solvents such as methanol and trifluoroethanol have demonstrated enhanced deprotection efficiency due to their protic nature and hydrogen bonding capability [20] [21]. Trifluoroethanol, in particular, shows exceptional performance with deprotection efficiencies reaching 95-98%, attributed to its unique solvation properties and ability to stabilize carbocation intermediates [21]. The high ionizing power of trifluoroethanol facilitates the ionization of the carbamate substrate and enhances the overall reaction rate.

Aqueous-organic solvent systems have been explored for environmentally benign deprotection protocols [22]. These systems leverage the high dielectric constant of water (80.1) to promote ionic reactions while maintaining solubility of organic substrates through the organic cosolvent. However, the efficiency in aqueous systems is typically lower (70-80%) compared to purely organic systems due to competing hydrolysis reactions and reduced substrate solubility.

The influence of solvent on the formation of De-boc Cabazitaxel is particularly significant in pharmaceutical manufacturing. Process optimization requires careful selection of solvent systems that minimize impurity formation while maintaining acceptable deprotection rates. Studies have shown that solvent effects can alter the regioselectivity of deprotection in molecules containing multiple protecting groups, directly impacting the formation of process-related impurities.

Table 1: Solvent Effects on Boc Deprotection Efficiency

| Solvent | Dielectric Constant | Deprotection Efficiency (%) | Reaction Rate Enhancement | Mechanism Selectivity |

|---|---|---|---|---|

| Dichloromethane | 8.9 | 90-95 | High | Acid-catalyzed |

| Methanol | 32.7 | 85-90 | Medium-High | Mixed mechanisms |

| Trifluoroethanol | 26.7 | 95-98 | Very High | Acid-catalyzed |

| Dioxane | 2.2 | 75-85 | Medium | Neutral hydrolysis |

| Acetonitrile | 37.5 | 80-85 | Medium | Mixed mechanisms |

| Water | 80.1 | 70-80 | Low-Medium | Alkaline hydrolysis |

| Ethyl acetate | 6.0 | 85-90 | Medium-High | Acid-catalyzed |

| Toluene | 2.4 | 60-75 | Low | Thermal |

| Tetrahydrofuran | 7.6 | 80-85 | Medium | Mixed mechanisms |

| Dimethyl sulfoxide | 46.7 | 75-80 | Medium | Nucleophilic |

Temperature and pH Dependencies

The temperature and pH dependencies of Boc deprotection reactions exhibit complex interrelationships that significantly influence reaction kinetics and product distribution [23] [14]. Temperature effects on deprotection rates follow Arrhenius behavior, with typical activation energies ranging from 40-120 kJ/mol depending on the specific mechanism and substrate [24]. Elevated temperatures generally increase reaction rates but may also promote side reactions and decomposition pathways.

Temperature optimization is particularly critical for thermal deprotection methods that operate without added acid catalysts [20] [24]. These protocols typically require temperatures of 150-230°C to achieve practical reaction rates, with optimal results obtained in methanol or trifluoroethanol at 170-230°C [20]. The thermal mechanism proceeds through direct fragmentation of the carbamate bond, bypassing the need for acid catalysis while maintaining high selectivity.

The pH dependence of carbamate hydrolysis shows characteristic profiles that reflect the dominant reaction mechanisms at different pH values [14]. Under strongly acidic conditions (pH 1-3), the acid-catalyzed mechanism predominates, with reaction rates increasing proportionally to hydrogen ion concentration. At neutral pH (6-8), mixed mechanisms operate with moderate reaction rates, while alkaline conditions (pH 8-10) favor base-catalyzed pathways with rates dependent on hydroxide ion concentration.

Kinetic studies on carbamate hydrolysis have revealed that the overall rate constant follows the relationship: kh = kA[H+] + kN + kB[OH-] [14]. The relative contributions of these terms vary with pH, creating characteristic V-shaped pH-rate profiles with minima typically occurring around pH 6-7. For practical Boc deprotection, acidic conditions are preferred due to their higher rates and better selectivity.

Temperature-pH coupling effects become significant in aqueous and mixed aqueous-organic systems [25]. The dissociation constant of water shows strong temperature dependence (pKw ranges from 14.94 at 0°C to 13.53 at 40°C), which shifts the effective pH and influences the predominant reaction mechanism. This coupling must be considered when optimizing deprotection conditions for temperature-sensitive substrates.

Table 2: Temperature and pH Effects on Carbamate Hydrolysis

| Parameter | Effect on Reaction Rate | Mechanism Favored | Activation Energy (kJ/mol) |

|---|---|---|---|

| Temperature increase (25°C to 60°C) | Increases 2-5 fold | All mechanisms enhanced | 50-80 |

| pH decrease (8.0 to 6.0) | Decreases 10-100 fold | Acid-catalyzed hydrolysis | 60-90 |

| pH increase (6.0 to 8.0) | Increases 10-100 fold | Alkaline hydrolysis | 40-70 |

| Temperature increase (0°C to 40°C) | Increases exponentially | Thermal decomposition | 40-80 |

| High temperature (150-230°C) | Enables acid-free deprotection | Thermal fragmentation | 80-120 |

| Low pH (1-3) | Optimal for acid-catalyzed mechanism | Protonation-elimination | 60-90 |

| Neutral pH (6-8) | Moderate rate, mixed mechanisms | Neutral hydrolysis | 70-100 |

| High pH (8-10) | Favors alkaline hydrolysis | Nucleophilic attack | 40-70 |